molecular formula C18H15ClN4O2 B2784056 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1207045-22-4

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2784056
CAS No.: 1207045-22-4
M. Wt: 354.79
InChI Key: PILGDCPYXZLNGJ-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound designed for research and development purposes. It features a pyrimidinone core structure, a common scaffold in medicinal chemistry known for its diverse biological activities . This core is substituted with a 4-chlorophenyl group at the 4-position and an acetamide linker at the 1-position, which is further functionalized with a pyridin-4-ylmethyl group . Compounds with this general structure are of significant interest in pharmaceutical research for exploring interactions with various biological targets. The presence of both the chlorophenyl and pyridinylmethyl groups suggests potential for good bioavailability and target engagement. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly in cross-coupling reactions to create more complex molecules . It is also a valuable candidate for in-vitro screening assays to investigate its potential pharmacological properties. This product is provided for laboratory research use and is not for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c19-15-3-1-14(2-4-15)16-9-18(25)23(12-22-16)11-17(24)21-10-13-5-7-20-8-6-13/h1-9,12H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILGDCPYXZLNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound that belongs to the class of pyrimidinyl acetamides. Its unique structural features, including a chlorophenyl group and a pyridine moiety, have led to investigations into its biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C17H13ClN4O2C_{17}H_{13}ClN_{4}O_{2}, with a molecular weight of approximately 340.8 g/mol. The structure includes:

  • A pyrimidine ring substituted with a chlorophenyl group.
  • An acetamide group attached to a pyridine derivative.

This structural configuration is hypothesized to enhance its biological activity by facilitating interactions with various biological targets.

Biological Activity Overview

Research has indicated that 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide exhibits a range of biological activities:

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against human adenoviruses (HAdV). Compounds with similar structural motifs have shown significant inhibition of HAdV replication, indicating potential therapeutic applications in treating viral infections .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Notably:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. The compound's structural features may allow it to interact effectively with the enzyme's active site.
  • Urease : Compounds in this category have demonstrated strong inhibitory effects against urease, which is significant in treating infections caused by urease-producing bacteria.

These activities are supported by IC50 values indicating potency in enzyme inhibition, which is essential for drug development .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Enzymatic Active Sites : The chlorophenyl and pyridine groups may facilitate binding to specific sites on enzymes, leading to inhibition or modulation of enzymatic activity.
  • Interference with Cellular Pathways : By interacting with molecular targets such as receptors or enzymes, the compound may alter cellular signaling pathways, potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds. For instance:

  • Synthesis and Evaluation : A study synthesized related pyrimidine derivatives and evaluated their antibacterial and enzyme inhibitory activities. The findings indicated that modifications in the structure could significantly enhance biological activity .
  • Antiviral Studies : Research on analogs of this compound demonstrated promising anti-HAdV activity, with some derivatives showing sub-micromolar potency and favorable selectivity indices compared to existing antiviral agents .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntiviralInhibition of HAdV replication
AChE InhibitionPotent inhibitor
Urease InhibitionStrong inhibitory activity
AntibacterialModerate to strong against specific strains

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies. Key areas of investigation include:

  • Anticancer Activity:
    • Studies have shown that compounds similar to 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide can inhibit the growth of cancer cells. For instance, derivatives of pyrimidine have been linked to apoptosis in cancer cell lines.
  • Antimicrobial Properties:
    • The presence of the chlorophenyl group enhances the compound's lipophilicity, potentially increasing its effectiveness against various microbial strains.
  • Enzyme Inhibition:
    • Investigations into the compound's ability to inhibit specific enzymes involved in disease pathways have shown promise, particularly in targeting kinases associated with cancer progression.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of related pyrimidine derivatives, revealing that modifications in the chlorophenyl and acetamide groups significantly influenced cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structures could induce cell cycle arrest and apoptosis.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound AAmino group on pyrimidineAnticancer propertiesUnique oxadiazol moiety
Compound BCyclohexane substituentAntimicrobial activityEnhances lipophilicity

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations
  • Pyrimidinone Derivatives: The target compound shares a pyrimidinone core with derivatives reported in Journal of Applied Pharmaceutical Science (). For example, 6-methyl-2-thiopyrimidin-4-one derivatives are synthesized via alkylation using N-aryl-substituted 2-chloroacetamides under basic conditions (sodium methylate, 2.6–2.8-fold excess) . The target compound likely follows a similar alkylation pathway, substituting the thiopyrimidine with a 4-chlorophenyl group and an acetamide-linked pyridinylmethyl moiety.
  • Quinoline-Based Analogs: Patent compounds (), such as N-(4-(4-chloroindolin-1-yl)-3-cyanoquinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, feature a quinoline core instead of pyrimidinone. The quinoline scaffold introduces a larger aromatic system, which may enhance binding affinity but reduce metabolic stability compared to pyrimidinones. The acetamide linker in these analogs connects to a piperidin-4-ylidene group, offering conformational flexibility absent in the rigid pyridinylmethyl group of the target compound .
Key Structural Differences :
Feature Target Compound Quinoline Analogs () Pyrimidine Derivatives ()
Core Structure Pyrimidinone Quinoline Pyrimidine with amine substitutions
Substituents 4-Chlorophenyl, pyridin-4-ylmethyl Piperidin-4-ylidene, tetrahydrofuran Fluorophenyl, methoxyphenyl
Linker Acetamide Acetamide Aminomethyl
Synthetic Route Alkylation with chloroacetamides Not explicitly described Condensation/alkylation

Molecular Conformation and Intermolecular Interactions

  • Crystal Packing and Hydrogen Bonding: Pyrimidine derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing a six-membered ring. Dihedral angles between substituents and the pyrimidine ring range from 12–86°, influencing molecular planarity . The target compound’s pyridinylmethyl group may introduce steric hindrance, altering dihedral angles and reducing coplanarity compared to fluorophenyl or methoxyphenyl groups.
  • In contrast, methoxyphenyl groups in ’s derivatives are electron-donating, which could modulate reactivity and binding interactions . The pyridine ring in the target compound may participate in π-π stacking or hydrogen bonding via its lone pair, unlike the saturated piperidine in ’s analogs .

Q & A

Q. How to address solubility limitations in in vivo studies?

  • Solutions :
  • Co-solvents : Use Cremophor EL or cyclodextrin-based formulations for intravenous administration .
  • Prodrug design : Convert the acetamide to a phosphate ester for enhanced aqueous solubility .

Comparative Analysis of Structurally Similar Compounds

Compound NameStructural FeaturesBiological ActivityKey Differentiators
Target Compound Pyrimidinone, chlorophenyl, pyridinylKinase inhibition, antimicrobialDual heterocyclic core
Thieno[2,3-d]pyrimidine DerivativeThienopyrimidine, oxadiazoleAnticancer, antiviralSulfur-containing ring system
Oxadiazole Compound BOxadiazole, fluorophenylAntifungalLack of pyrimidinone scaffold

Data derived from SAR studies and cross-assay comparisons .

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